N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Description
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a 3-methoxyphenyl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-4-2-3-13(8-17)9-18(21)20-11-14-7-16(12-19-10-14)15-5-6-15/h2-4,7-8,10,12,15H,5-6,9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHAAZVVYGNIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine and Aromatic Rings
(a) Methoxy Position and Bioactivity
The 3-methoxyphenyl group is a critical feature shared with compounds like AMC3 (), which also contains a 3-methoxyphenylacetamide backbone but differs in its pyridine substituents (cyano and methyl groups). AMC3 exhibits FPRs-modulating activity, suggesting that the methoxy group’s position (para vs. meta) and electronic properties may fine-tune receptor affinity . Similarly, in compound 40004 (), a 4-methoxyphenyl group is replaced by a hydroxyl group in 40005, significantly altering solubility and hydrogen-bonding capacity .
(b) Cyclopropyl vs. Halogen/Electron-Withdrawing Groups
The cyclopropyl substituent on the pyridine ring distinguishes the target compound from halogenated analogs like compound 34 (), which features a 5-chloropyridyl group. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions but reduce metabolic stability compared to cyclopropyl’s neutral steric bulk .
(a) Enzyme Inhibition and Substituent Trends
highlights that substituents like NO₂ reduce acetylcholinesterase (AChE) inhibitory activity compared to Cl and OCH₃ in triazole and pyrazole acetamides. This supports the favorable role of the 3-methoxy group in the target compound for enzyme interaction . Additionally, compound 40005 () demonstrates how replacing methoxy with hydroxyl (a stronger H-bond donor) could enhance solubility but reduce membrane permeability .
(b) Heterocyclic Core Variations
The pyridine core in the target compound differs from indole-based acetamides () and thieno-pyridine systems ().
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
